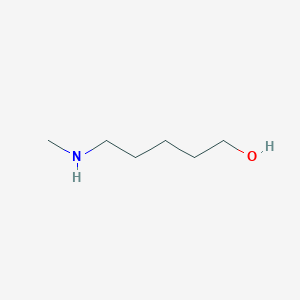

1-Pentanol, 5-(methylamino)-

Description

BenchChem offers high-quality 1-Pentanol, 5-(methylamino)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Pentanol, 5-(methylamino)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(methylamino)pentan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO/c1-7-5-3-2-4-6-8/h7-8H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUJAXFLKTQXMHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70451560 | |

| Record name | 5-(methylamino)pentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70451560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2751-70-4 | |

| Record name | 5-(methylamino)pentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70451560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Classification and Nomenclature Within Amino Alcohols

1-Pentanol (B3423595), 5-(methylamino)- belongs to the class of organic compounds known as amino alcohols or alkanolamines. iris-biotech.dewikipedia.org These compounds are characterized by the presence of at least one hydroxyl (-OH) group and one amino (-NH2, -NHR, or -NR2) group attached to an alkane backbone. wikipedia.org The bifunctional nature of these molecules is central to their chemical properties and applications. wikipedia.org

The structure of 1-Pentanol, 5-(methylamino)- consists of a linear five-carbon pentane (B18724) chain. A hydroxyl group is attached to the first carbon (C1), classifying it as a primary alcohol. At the opposite end of the chain, on the fifth carbon (C5), a secondary amine group is present, specifically a methylamino group (-NHCH3).

According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, the alcohol group takes priority for the principal functional group suffix. Therefore, the correct IUPAC name for this compound is 5-(methylamino)pentan-1-ol . sigmaaldrich.com The numbering of the carbon chain starts from the end that gives the principal functional group (the hydroxyl group) the lowest possible locant. youtube.com

The compound is identified by the CAS Registry Number 2751-70-4 . sigmaaldrich.com It is structurally distinct from related compounds such as 5-amino-1-pentanol (B144490), which has a primary amine group, and other pentanol (B124592) isomers. This specific arrangement of functional groups dictates its reactivity and potential uses in synthesis.

Chemical Identification of 5-(methylamino)pentan-1-ol

| Identifier | Value |

|---|---|

| IUPAC Name | 5-(methylamino)pentan-1-ol sigmaaldrich.com |

| CAS Number | 2751-70-4 sigmaaldrich.com |

| Molecular Formula | C6H15NO smolecule.com |

| Molecular Weight | 117.19 g/mol smolecule.com |

| Canonical SMILES | CNCCCCCO smolecule.com |

| InChI Key | IUJAXFLKTQXMHJ-UHFFFAOYSA-N sigmaaldrich.com |

Overview of Academic Research Trajectory

Direct Synthetic Routes to 1-Pentanol, 5-(methylamino)-

The direct synthesis of 1-Pentanol, 5-(methylamino)- can be achieved through several strategic approaches that introduce the methylamino group onto a five-carbon chain bearing a terminal hydroxyl group.

Alkylation Strategies for Introduction of the Methylamino Group

Alkylation methods are a cornerstone for the formation of the carbon-nitrogen bond in 1-Pentanol, 5-(methylamino)-. These strategies typically involve the reaction of a primary amine or a suitable precursor with a methylating agent or a substrate containing the pentanol (B124592) framework.

Reductive amination offers a versatile and widely used method for the synthesis of amines. In the context of 1-Pentanol, 5-(methylamino)-, this can be accomplished by reacting 5-amino-1-pentanol with formaldehyde (B43269). The reaction proceeds through the initial formation of a Schiff base or imine, which is then reduced in situ to the desired secondary amine. This method is advantageous as it often provides high yields and can be carried out under relatively mild conditions. The choice of reducing agent is critical and can influence the efficiency and selectivity of the reaction.

Another approach involves the reductive amination of biomass-derived 2-hydroxytetrahydropyran (B1345630) (2-HTHP). cjcatal.comresearchgate.netacs.orgrsc.org This process couples the in-situ generation of 5-hydroxypentanal (B1214607) (5-HP) via ring-opening tautomerization of 2-HTHP with its subsequent reductive amination. cjcatal.comresearchgate.net Various catalysts, including supported nickel catalysts, have been investigated for this transformation. cjcatal.comresearchgate.net For instance, a Ni/ZrO2 catalyst has demonstrated high yield under mild conditions. cjcatal.com

Nucleophilic substitution provides a classical and straightforward route to 1-Pentanol, 5-(methylamino)-. A common example involves the reaction of 5-bromopentan-1-ol (B46803) with methylamine (B109427). In this SN2 reaction, the nucleophilic methylamine attacks the electrophilic carbon atom bonded to the bromine, displacing the bromide ion and forming the desired product. The reaction conditions, such as solvent and temperature, are crucial for optimizing the yield and minimizing potential side reactions, like elimination.

Reductive Amination Protocols (e.g., from 5-amino-1-pentanol and formaldehyde)

Synthesis of Key Precursors and Intermediates

The availability and synthesis of key precursors are paramount for the efficient production of 1-Pentanol, 5-(methylamino)-. 5-Amino-1-pentanol is a critical intermediate, and its synthesis from renewable resources is an area of significant research interest.

Advanced Syntheses of 5-Amino-1-pentanol

Recent advancements have focused on developing sustainable and efficient methods for the synthesis of 5-amino-1-pentanol, particularly from biomass-derived starting materials.

The utilization of biomass as a feedstock for chemical synthesis is a key aspect of green chemistry. Furfural, a platform chemical readily available from the dehydration of pentose (B10789219) sugars found in lignocellulosic biomass, serves as a valuable starting material for the synthesis of 5-amino-1-pentanol. wikipedia.orgpatsnap.com

One prominent pathway involves the hydrogenolysis of furfurylamine. patsnap.comacs.org Furfurylamine itself can be produced from furfural. patsnap.com The subsequent hydrogenolysis of furfuryl amine to 5-amino-1-pentanol can be achieved using various catalytic systems. For example, a Pt/TiO2 catalyst has been shown to be effective for this transformation at ambient temperature, affording a high yield. acs.org Another reported method utilizes a Pt/ZrO2 catalyst, although at a higher temperature. researchgate.net

An alternative route starting from furfural involves its conversion to dihydropyran. wikipedia.org Dihydropyran can then be converted to 5-amino-1-pentanol through a reductive amination process. acs.orgwikipedia.org This can be a two-step process involving hydration to 2-hydroxytetrahydropyran followed by reductive amination. google.com A patent describes a method where 3,4-dihydro-2H-pyran undergoes hydration and subsequent reductive amination to yield 5-amino-1-pentanol with a reported yield of up to 93%. google.com

Research has explored various catalysts to optimize the conversion of biomass-derived intermediates to 5-amino-1-pentanol. For the reductive amination of 2-hydroxytetrahydropyran, hydrotalcite-based Ni-Mg3AlOx catalysts have shown to be active and selective. acs.org A high yield of 5-amino-1-pentanol was achieved with a 50Ni-Al2O3 catalyst under mild conditions. rsc.org

| Starting Material | Intermediate(s) | Catalyst | Product | Reported Yield | Reference(s) |

| Furfural | Furfuryl nitrile, Furfurylamine | Ru/g-C3N4, Pt/ZrO2 | 5-Amino-1-pentanol | 48.7% (overall) | researchgate.net |

| Furfurylamine | - | Pt/TiO2 | 5-Amino-1-pentanol | 85.4% | acs.org |

| Dihydropyran | 2-Hydroxytetrahydropyran | Ni/ZrO2 | 5-Amino-1-pentanol | 90.8% | cjcatal.com |

| Dihydropyran | 2-Hydroxytetrahydropyran | 40Ni–Mg3AlOx | 5-Amino-1-pentanol | 85% | acs.org |

| Dihydropyran | 2-Hydroxytetrahydropyran | 50Ni–Al2O3 | 5-Amino-1-pentanol | 91.3% | rsc.org |

| 3,4-dihydro-2H-pyran | 2-Hydroxytetrahydropyran | Not specified | 5-Amino-1-pentanol | 93% | google.com |

Table 1: Selected Biomass-Derived Routes to 5-Amino-1-pentanol

Hydration and Reductive Amination of Dihydropyran

A prominent and efficient pathway to amino pentanols originates from biomass-derived dihydropyran. cjcatal.comresearchgate.net This method involves a two-step sequence beginning with the hydration of 3,4-dihydro-2H-pyran. google.com Under acidic conditions, dihydropyran reacts with water to form 2-hydroxytetrahydropyran, which exists in equilibrium with its open-chain tautomer, 5-hydroxypentanal. cjcatal.comgla.ac.uk

This intermediate, 5-hydroxypentanal, is then subjected to reductive amination. acs.orgmdma.ch To synthesize the target compound, 1-Pentanol, 5-(methylamino)-, methylamine is used as the nitrogen source. The carbonyl group of 5-hydroxypentanal reacts with methylamine to form an intermediate imine or enamine, which is subsequently reduced to the final secondary amine product. This reduction is typically achieved through catalytic hydrogenation. researchgate.net A patent describes a similar process for producing 5-amino-1-pentanol from 3,4-dihydro-2H-pyran, achieving a yield of up to 93% under relatively mild conditions (temperature ≤120°C and pressure ≤3PMa), highlighting the efficiency of this route. google.com The direct use of methylamine in the reductive amination step would similarly yield 5-(methylamino)-1-pentanol.

Amino Acid Reduction Methodologies

The reduction of amino acids or their derivatives presents another viable synthetic route. google.com For the synthesis of 1-Pentanol, 5-(methylamino)-, a suitable precursor would be N-methyl-pipecolic acid (also known as 1-methyl-2-piperidinecarboxylic acid). Pipecolic acid itself is a cyclic amino acid that can be derived from lysine. nih.gov

The synthesis would involve the reduction of the carboxylic acid functional group of N-methyl-pipecolic acid. Powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), are typically required to convert a carboxylic acid directly to an alcohol. This process effectively opens the piperidine (B6355638) ring to yield the linear 5-(methylamino)-1-pentanol chain. While this method is conceptually straightforward, the use of potent, water-sensitive hydrides requires anhydrous conditions and careful handling. Research into the stereoselective reduction of related pipecolic acid derivatives, often for the synthesis of peptide nucleic acid mimics, underscores the chemical feasibility of this approach. sci-hub.se

Grignard Reagent Addition Approaches

Grignard reagents offer a classic method for carbon-carbon bond formation and can be adapted for the synthesis of amino alcohols. adichemistry.com However, a direct approach for 1-Pentanol, 5-(methylamino)- using a Grignard reagent is complicated by the incompatibility of the Grignard reagent with the acidic protons of the amine and alcohol groups. msu.edu

Therefore, a multi-step synthesis using protecting groups is necessary. A potential pathway could start with a protected 5-halopentanol, for instance, 5-chloro-1-pentanol (B147386) with its hydroxyl group protected as a tetrahydropyranyl (THP) ether. This protected halide could then be converted into a Grignard reagent. This reagent could then react with an electrophilic source of the methylamino group, although this is not a standard approach.

Halohydrin Amino Substitution Techniques

The substitution of a halogen in a halohydrin with an amine is a direct and frequently used method for preparing amino alcohols. google.com To synthesize 1-Pentanol, 5-(methylamino)-, the starting material would be a 5-halopentan-1-ol, such as 5-chloro-1-pentanol or 5-bromo-1-pentanol.

The reaction involves the nucleophilic substitution of the halide by methylamine. chemsrc.com This is typically carried out by treating the halohydrin with an excess of methylamine in a suitable solvent. The reaction may require heating to proceed at a practical rate. The basicity of methylamine facilitates the displacement of the halide ion. This method is advantageous due to its directness, but potential side reactions include the dialkylation of the amine, leading to tertiary amine byproducts. Careful control of reaction conditions, such as the stoichiometry of the reactants, can help to maximize the yield of the desired secondary amine product.

Green Chemistry Principles in 1-Pentanol, 5-(methylamino)- Synthesis

The synthesis of 1-Pentanol, 5-(methylamino)- and related compounds is increasingly being viewed through the lens of green chemistry, which prioritizes the development of environmentally benign and sustainable chemical processes. rasayanjournal.co.in This involves the use of efficient catalysts, maximizing atom economy, and minimizing waste. rsc.orgacs.org

Catalytic Systems for Sustainable Production

The development of advanced catalytic systems is central to the green synthesis of amino alcohols. rsc.org Heterogeneous catalysts are particularly favored as they can be easily separated from the reaction mixture and reused, reducing waste and cost. arabjchem.org

For the reductive amination of biomass-derived 5-hydroxypentanal (the key intermediate from dihydropyran), various supported metal catalysts have shown high efficacy. acs.org Nickel-based catalysts, in particular, have demonstrated excellent performance. researchgate.net For example, Ni supported on ZrO₂, Al₂O₃, and hydrotalcite-based mixed oxides have been reported to efficiently catalyze the synthesis of 5-amino-1-pentanol under mild conditions (e.g., 60-80°C, 2 MPa H₂). cjcatal.comresearchgate.net These catalysts facilitate the hydrogenation of the imine intermediate formed from the reaction of the aldehyde with an amine. researchgate.net A study on Ni/ZrO₂ catalyst achieved a high yield of 90.8% for 5-amino-1-pentanol and showed good stability in a continuous flow reactor. cjcatal.com The use of methylamine instead of ammonia (B1221849) with these catalytic systems would provide a sustainable route to 1-Pentanol, 5-(methylamino)-. arabjchem.org Enzymatic cascades are also emerging as a green alternative, converting diols to amino alcohols under mild, aqueous conditions, which could be adapted for this synthesis. rsc.org

| Catalyst System | Support | Temperature (°C) | Pressure (MPa H₂) | Product | Yield (%) | Reference |

| Ni/ZrO₂ | Zirconia | 80 | 2 | 5-amino-1-pentanol | 90.8 | cjcatal.com |

| 50Ni-Al₂O₃ | Alumina | 60 | 2 | 5-amino-1-pentanol | 91.3 | researchgate.net |

| 40Ni-Mg₃AlOₓ | Hydrotalcite | 60 | 2 | 5-amino-1-pentanol | 85.0 | researchgate.net |

| Ru/C | Carbon | 160 | 8 | Amino-hexanol | 43.0 (selectivity) | google.com |

| Enzymatic Cascade | Aqueous Buffer | Room Temp | Ambient | C4-C7 Amino Alcohols | >99 (selectivity) | rsc.org |

Atom Economy and Waste Minimization in Synthetic Pathways

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. rsc.org Synthetic routes with high atom economy are inherently less wasteful.

Addition reactions, such as the hydration of dihydropyran, and certain catalytic hydrogenations are highly atom-economical as they incorporate all or most of the reactant atoms into the product. rsc.org The synthesis of 1-Pentanol, 5-(methylamino)- via the reductive amination of dihydropyran-derived 5-hydroxypentanal is a good example. cjcatal.com In this pathway, the main byproduct is water, leading to a high atom economy.

Industrial Scalability Considerations for Synthetic Routes

The economic viability and sustainability of producing 1-Pentanol, 5-(methylamino)- on an industrial scale are dictated by several factors, from the choice of raw materials to the efficiency and environmental impact of the synthetic processes. Key considerations include the synthesis of the precursor 5-amino-1-pentanol and its subsequent N-methylation.

Precursor Synthesis: 5-Amino-1-Pentanol

The large-scale synthesis of 5-amino-1-pentanol has seen significant advancements, with a focus on green and efficient methodologies. A prominent route starts from 3,4-dihydro-2H-pyran, which undergoes hydration followed by reductive amination. This two-step process is noted for its mild reaction conditions (temperature ≤120°C and pressure ≤3PMa) and high yield, reaching up to 93%. acs.orggoogle.com The use of inexpensive and efficient catalysts is a critical aspect of this method's industrial appeal. acs.org Another industrially relevant pathway begins with furfural, a platform chemical derived from biomass. wikipedia.org Furfural is hydrogenated to tetrahydrofurfuryl alcohol, which is then subjected to ring expansion to yield dihydropyran, a precursor for 5-amino-1-pentanol. wikipedia.org A continuous process for the reductive amination of dihydropyran using a nickel-hydrotalcite catalyst has demonstrated product yields of up to 85%. wikipedia.org

The choice between these routes on an industrial scale would depend on factors such as the regional availability and cost of the starting materials (dihydropyran vs. furfural), capital investment for equipment, and operating costs associated with the specific reaction conditions. The development of robust and recyclable catalysts is a key area of ongoing research to further improve the economic feasibility of these processes. tu-darmstadt.de

N-Methylation of 5-Amino-1-Pentanol

Once 5-amino-1-pentanol is obtained, the subsequent N-methylation to produce 1-Pentanol, 5-(methylamino)- is a critical step with its own scalability challenges. Traditional industrial methylation methods often rely on toxic and hazardous reagents like methyl iodide or dimethyl sulfate. researchgate.net However, modern industrial chemistry is increasingly shifting towards greener and more cost-effective C1 sources.

Several "greener" methylating agents are being explored and implemented for the N-methylation of amines, which are applicable to 5-amino-1-pentanol. acs.orgresearchgate.netchemrxiv.org These include:

Methanol: A cheap and readily available C1 source. researchgate.net

Formaldehyde: An inexpensive and widely used chemical. acs.orgchemrxiv.org

Formic Acid: A liquid that can be sourced from the hydrogenation of CO2, offering a route for carbon capture and utilization. rhhz.net

Carbon Dioxide (CO2): A sustainable and abundant C1 source. csic.es

The "borrowing hydrogen" or "hydrogen autotransfer" strategy is a particularly attractive approach for industrial-scale N-alkylation using alcohols like methanol. rsc.orgnih.govbeilstein-journals.org This method involves the temporary oxidation of the alcohol to an aldehyde by a catalyst, which then reacts with the amine to form an imine. The same catalyst then facilitates the hydrogenation of the imine to the desired N-alkylated amine, with water being the only byproduct. rsc.orgnih.gov This process is highly atom-economical and avoids the use of stoichiometric reducing agents.

The choice of catalyst is paramount for the efficiency and selectivity of the N-methylation reaction. A variety of metal-based catalysts have been investigated, with ruthenium, palladium, nickel, and copper systems showing promise for industrial applications. acs.orgresearchgate.netchemrxiv.orgrsc.org For large-scale production, heterogeneous catalysts are often preferred over homogeneous ones due to their ease of separation from the reaction mixture and potential for recycling, which significantly reduces operational costs and waste. researchgate.netchemrxiv.orgrsc.org For instance, commercially available Ru/C has been shown to be effective for N,N-dimethylation of various amines with formaldehyde. acs.org

The table below summarizes key industrial scalability considerations for different N-methylation strategies of 5-amino-1-pentanol.

| Methylating Agent | Catalyst Examples | Key Industrial Scalability Considerations |

| Methanol | Ru, Pd, Ni-based catalysts researchgate.net | - Low cost and high availability of methanol. - "Borrowing hydrogen" strategy offers high atom economy. - Catalyst stability and reusability are crucial for cost-effectiveness. researchgate.netrsc.org |

| Formaldehyde | Ru/C, Cu/Al2O3 acs.orgchemrxiv.org | - Inexpensive and highly reactive. - Potential for side reactions and the need for precise process control. - Catalyst selection is key to achieving high selectivity for mono-methylation. acs.orgchemrxiv.org |

| Formic Acid | Pt, Ru, K2HPO4 (metal-free) rhhz.netcsic.es | - Can be derived from CO2, offering a green pathway. rhhz.net - Milder reaction conditions are often possible. - The cost and availability of suitable reductants (e.g., hydrosilanes) can be a factor. rhhz.net |

| Carbon Dioxide (CO2) | Ru, Zn-based catalysts csic.es | - Highly sustainable and abundant C1 source. - Requires a reducing agent, typically H2, and often higher pressures. - Catalyst development is focused on improving efficiency and reducing energy input. csic.es |

Nucleophilic Reactivity of the Amino Group

The presence of both an amino and a hydroxyl group classifies 1-Pentanol, 5-(methylamino)- as an alkanolamine. wikipedia.org These bifunctional compounds exhibit the combined chemical reactivities of both amines and alcohols. alfa-chemistry.com The secondary methylamino group, with its lone pair of electrons, acts as a nucleophile and a Brønsted base. Its reactivity can be influenced by intramolecular interactions with the distant hydroxyl group.

Primary Amino Alcohol Interactions

To understand the reactivity of 1-Pentanol, 5-(methylamino)-, it is instructive to consider the behavior of primary amino alcohols. These molecules, containing adjacently positioned Brønsted acid (-OH) and Brønsted base (-NH2) sites, are recognized as valuable bifunctional organocatalysts in a variety of asymmetric organic reactions. researchgate.net Chiral primary β-amino alcohols, for instance, are effective in promoting transformations such as Michael additions, aldol (B89426) condensations, and Diels-Alder reactions. researchgate.netrsc.org The amino group typically functions as a basic site or participates in the formation of a covalent enamine intermediate, while the hydroxyl group can engage in hydrogen bonding to control the stereochemical outcome of the reaction. rsc.org While 1-Pentanol, 5-(methylamino)- is a secondary amine, the fundamental principles of bifunctionality observed in primary amino alcohols are applicable.

Hydrogen Bonding Phenomena and Influence on Reactivity

Amino alcohols are known to form strong intramolecular hydrogen bonds (IMHBs), which significantly influence their conformation and reactivity. acs.orgcdnsciencepub.com In the case of 1-Pentanol, 5-(methylamino)-, an IMHB can form between the hydroxyl group (as the donor) and the nitrogen atom of the methylamino group (as the acceptor), creating a cyclic, eight-membered ring-like structure.

Studies on analogous linear amino alcohols, such as NH2(CH2)nOH, have shown that the strength of this O−H···N interaction is dependent on the length of the alkyl chain separating the functional groups. mdpi.comustc.edu.cn Computational and spectroscopic analyses indicate that for unsubstituted amino alcohols, the IMHB strength peaks when the resulting pseudo-ring is six or seven-membered (n=3 or 4). mdpi.comustc.edu.cn This intramolecular bonding affects the molecule's reactivity in several ways:

It reduces the availability of the nitrogen's lone pair for external nucleophilic attack.

It increases the acidity of the hydroxyl proton, making it a better proton donor.

It locks the molecule into a specific conformation, which can be crucial for stereoselective reactions and cyclization pathways.

The presence of a methyl group on the nitrogen, as in 1-Pentanol, 5-(methylamino)-, alters the basicity and hydrogen-bonding capacity compared to a primary amine, which in turn can influence solubility and biological interactions. The balance between this IMHB and intermolecular hydrogen bonding with solvent or other reagent molecules is a critical factor in its chemical behavior.

Transformations Involving the Hydroxyl Group

The primary hydroxyl group in 1-Pentanol, 5-(methylamino)- is a key site for various chemical transformations, including oxidation, substitution, and dehydration/cyclization reactions.

Oxidation Reactions and Product Characterization

The primary alcohol moiety of 1-Pentanol, 5-(methylamino)- can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Table 1: Potential Oxidation Reactions and Products

| Oxidizing Agent | Potential Product(s) | Notes |

|---|---|---|

| Potassium permanganate (B83412) (KMnO4) | 5-(Methylamino)pentanoic acid | Strong oxidizing agent, typically leads to the carboxylic acid. |

| Chromium trioxide (CrO3) | 5-(Methylamino)pentanoic acid | A strong oxidant used in various oxidation reactions. |

| Mild oxidants (e.g., PCC, PDC) | 5-(Methylamino)pentanal | Selective oxidation to the aldehyde requires milder conditions to prevent over-oxidation. |

A significant challenge in the oxidation of amino alcohols is the potential for side reactions involving the amino group, which is also susceptible to oxidation. Protecting the amine functionality, for example as a Boc-carbamate, is a common strategy to ensure selective oxidation of the hydroxyl group. thermofisher.comchemie-brunschwig.chchemie-brunschwig.ch

Substitution Reactions at the Hydroxyl Moiety

The hydroxyl group is a poor leaving group and must be activated for substitution reactions. This can be achieved by protonation under acidic conditions or by conversion to a more reactive functional group. For instance, the hydroxyl group can be substituted by halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

A particularly efficient method for the transformation of amino alcohols involves treatment with thionyl chloride. organic-chemistry.org This reagent converts the alcohol to a chlorosulfinyl ester intermediate, which then rearranges to an amino chloroalkane hydrochloride. This intermediate is primed for subsequent intramolecular cyclization. This one-pot procedure avoids the need for a multi-step protection-activation-cyclization-deprotection sequence. organic-chemistry.org

Table 2: Representative Substitution Reaction

| Reagent | Intermediate | Final Product (after cyclization) | Reference |

|---|

Dehydration Pathways and Cyclization Products

The bifunctional nature of 1-Pentanol, 5-(methylamino)- makes it an ideal precursor for intramolecular cyclization to form nitrogen-containing heterocycles. smolecule.com

N-methylpiperidine Formation: The most direct cyclization pathway involves an intramolecular nucleophilic substitution, where the nitrogen atom attacks the C1 carbon, displacing the hydroxyl group. This reaction is typically facilitated by first converting the -OH group into a better leaving group, as described above, or by catalytic dehydration at high temperatures. organic-chemistry.orgwikipedia.org For the analogous 5-amino-1-pentanol, heating over catalysts like ytterbium(III) oxide yields piperidine among other products. wikipedia.org A simple and efficient one-pot synthesis of cyclic amines from amino alcohols has been achieved using thionyl chloride, which proceeds via an amino chloride intermediate that cyclizes upon treatment with a base. organic-chemistry.org Zeolite catalysts have also been shown to promote the intramolecular cyclocondensation of 5-amino-1-pentanol to piperidine. chemicalbook.comsigmaaldrich.com Given these precedents, 1-Pentanol, 5-(methylamino)- is expected to cyclize to form N-methylpiperidine under similar conditions.

Valerolactam Formation (Analogous Reaction): The formation of a lactam from an amino alcohol requires the oxidation of the alcohol to a carboxylic acid, followed by an intramolecular amide formation (lactamization). For the analog 5-amino-1-pentanol, dehydrogenation catalyzed by ruthenium complexes can produce δ-valerolactam in high yield. wikipedia.org This transformation follows a "hydrogen shuttling" mechanism where the alcohol is first dehydrogenated to the corresponding aldehyde, which is then in equilibrium with a cyclic hemiaminal that is further dehydrogenated to the lactam. rsc.org Alternatively, adding a hydrogen acceptor like a ketone can steer the reaction to selectively produce the cyclic amide (lactam). rsc.org

Table 3: Cyclization Products from Amino Pentanol Derivatives

| Starting Material | Reaction Type | Catalyst/Reagent | Product | Reference |

|---|---|---|---|---|

| 5-Amino-1-pentanol | Intramolecular Cyclocondensation | Zeolite | Piperidine | sigmaaldrich.com |

| 5-Amino-1-pentanol | Dehydrogenation/Cyclization | Rhodium or Ruthenium complexes | δ-Valerolactam | wikipedia.org |

| Amino alcohols | Chlorination/Cyclodehydration | Thionyl chloride (SOCl2), then base | Cyclic amines (e.g., Piperidines) | organic-chemistry.org |

Table of Mentioned Compounds

| Compound Name | Molecular Formula |

|---|---|

| 1-Pentanol, 5-(methylamino)- | C6H15NO |

| 5-Amino-1-pentanol | C5H13NO |

| Piperidine | C5H11N |

| N-Methylpiperidine | C6H13N |

| δ-Valerolactam | C5H9NO |

| Thionyl chloride | SOCl2 |

| Potassium permanganate | KMnO4 |

| Chromium trioxide | CrO3 |

| 5-(Methylamino)pentanoic acid | C6H13NO2 |

| 5-(Methylamino)pentanal | C6H13NO |

| 5-Chloro-N-methylpentan-1-amine | C6H14ClN |

Stereochemical Aspects of Reactions

The stereochemistry of reactions involving amino alcohols is a critical area of study, influencing the biological activity and material properties of the resulting products. Research in this field often focuses on controlling the formation of specific stereoisomers through enantioselective and diastereoselective methods.

Enantioselective Synthesis and Chiral Induction in Related Pentanol Derivatives

The enantioselective synthesis of chiral amino alcohols is a significant focus in organic chemistry due to their prevalence as structural motifs in pharmaceuticals and natural products. sciengine.comthieme-connect.comnih.gov While direct enantioselective methods for 1-Pentanol, 5-(methylamino)- are not extensively documented, a wealth of research on related chiral amino alcohols provides insight into potential synthetic strategies.

Catalytic asymmetric synthesis is a primary approach for accessing enantiomerically pure amino alcohols. sciengine.com Various methods have been developed that offer high levels of stereocontrol. For instance, the asymmetric hydrogenation of α-amino ketones using chiral catalysts is a highly efficient route to chiral 1,2-amino alcohols. thieme-connect.com Chiral spiro iridium catalysts have been shown to hydrogenate a range of α-amino ketones to produce chiral β-amino alcohols with excellent enantioselectivities, often up to 99.9% enantiomeric excess (ee). thieme-connect.com Similarly, chiral ruthenium catalysts are effective for the intramolecular C(sp³)–H nitrene insertion of N-benzoyloxycarbamates, yielding cyclic carbamates that serve as precursors to chiral β-amino alcohols with up to 99% ee. sciengine.com

Another powerful strategy involves radical C–H amination. A multi-catalytic approach combining a photocatalyst with a chiral copper catalyst enables the regio- and enantioselective β-C–H amination of alcohols. nih.gov This method allows for the synthesis of various chiral β-amino alcohols by overcoming the challenge of selective C-H bond activation and controlling the stereochemistry of the newly formed C-N bond. nih.gov

Chiral induction, where a chiral center in a molecule directs the formation of a new stereocenter, is fundamental to these syntheses. Chiral 1,3-aminoalcohols derived from renewable resources like levoglucosenone (B1675106) have been successfully employed as chiral ligands in the enantioselective addition of diethylzinc (B1219324) to aldehydes, demonstrating the transfer of chirality to the product. conicet.gov.ar The degree of enantioselectivity in such reactions is highly dependent on the structure of the chiral ligand, including the substitution on the amino group. conicet.gov.ar For example, in the addition of diethylzinc to benzaldehyde, different amino alcohol catalysts yielded varying levels of enantiomeric excess, as shown in the table below.

| Entry | Chiral Amino Alcohol Catalyst | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) | Configuration |

|---|---|---|---|---|---|

| 1 | Aminoalcohol 4 | 5 | 40 | 32 | R |

| 2 | Aminoalcohol 4 | 20 | 94 | 54 | R |

| 3 | Aminoalcohol 5 | 30 | 80 | 74 | R |

| 4 | Aminoalcohol 6 | 10 | 75 | 40 | R |

| 5 | Aminoalcohol 7 | 10 | 64 | 20 | R |

| 6 | Aminoalcohol 8 | 20 | 96 | 24 | S |

This table illustrates the influence of the chiral amino alcohol catalyst structure and loading on the yield and enantioselectivity of the 1-phenyl-1-propanol (B1198777) product from the reaction of diethylzinc and benzaldehyde. Data sourced from Zanardi, M. M., & Suárez, A. G. (2015).. conicet.gov.ar

These examples highlight the sophisticated catalytic systems developed for the enantioselective synthesis of amino alcohols, which could be adapted for the synthesis of chiral derivatives of 1-Pentanol, 5-(methylamino)-.

Diastereoselective Transformations (e.g., in branched derivatives)

Diastereoselective reactions are crucial for synthesizing compounds with multiple stereocenters, such as branched amino alcohol derivatives. These transformations control the relative configuration of newly formed stereocenters in relation to existing ones within the molecule.

One approach involves the reduction of chiral precursors. For example, the reduction of benzoylformamides derived from N- and O-substituted (S)-amino alcohols using lithium aluminium hydride produces diastereomeric mandelamides. rsc.org The diastereomeric excess (d.e.) is highly dependent on the substituents on the chiral amino alcohol auxiliary, with a d.e. of up to 72% being achieved for the derivative of N-methylvalinol. rsc.org This demonstrates how a chiral moiety can influence the stereochemical outcome of a reduction at a remote prochiral center.

Catalytic hydroalkylation is another powerful method for diastereoselective synthesis. An efficient rhodium-catalyzed hydroalkylation of dienes with 1,3-oxazol-5(4H)-ones has been reported to create vicinal tertiary and N-substituted quaternary stereogenic centers with high diastereoselectivity (>20:1 d.r.). rsc.org The resulting oxazolone (B7731731) products can be further transformed into α,β-substituted α-amino acid analogues. rsc.org

Furthermore, the synthesis of complex amino alcohol derivatives often involves the stereocontrolled opening of epoxide rings. The acid-promoted opening of fluorinated spiroepoxy alkylphosphonates with azide, followed by reduction, can afford N-Boc protected β-amino-γ-hydroxy alkylphosphonates. frontiersin.org In contrast, reacting these epoxides with various amines often yields the regioisomeric β-hydroxy-γ-amino derivatives. frontiersin.org These transformations showcase how the choice of nucleophile and reaction conditions can dictate both regioselectivity and diastereoselectivity.

The development of these diastereoselective methods is essential for creating complex molecules with precisely defined three-dimensional structures, which is particularly important in the synthesis of analogs of bioactive compounds. frontiersin.org

Reaction Kinetics and Thermodynamic Studies

Understanding the reaction kinetics and thermodynamics of amino alcohols is essential for optimizing reaction conditions, predicting product distributions, and assessing the stability of these compounds. While specific data for 1-Pentanol, 5-(methylamino)- is limited, studies on analogous amino alcohols provide valuable insights.

Thermodynamic studies often focus on properties such as enthalpies of vaporization and acid dissociation constants, which are fundamental to understanding intermolecular forces and reactivity. The intramolecular hydrogen bond between the hydroxyl and amino groups is a key feature influencing the thermodynamic properties of amino alcohols. rsc.org A consistent set of standard molar enthalpies of vaporization has been evaluated for eighteen different amino alcohols using a combination of experimental measurements and structure-property correlations. d-nb.info

| Amino Alcohol | ΔHvap (298.15 K) / kJ·mol-1 |

|---|---|

| 2-Aminoethanol | 54.2 ± 0.2 |

| 3-Amino-1-propanol | 61.9 ± 0.4 |

| DL-2-Amino-1-propanol | 57.3 ± 0.3 |

| 2-(Methylamino)ethanol | 53.3 ± 0.2 |

| 2-(Ethylamino)ethanol | 57.2 ± 0.3 |

| DL-2-Amino-1-butanol | 62.6 ± 0.3 |

This table presents the standard molar enthalpies of vaporization for a selection of amino alcohols, providing a measure of the energy required to overcome intermolecular forces in the liquid phase. Data sourced from Verevkin, S. P., et al. (2017).. d-nb.info

The acid dissociation constants (pKa) and associated thermodynamic quantities (ΔG°, ΔH°, ΔS°) have also been determined for a series of substituted 2-amino-ethanols. rsc.org These values provide quantitative information on the basicity of the amino group and how it is affected by the molecular structure and solvent interactions. rsc.org

Kinetic studies on amino alcohol reactions reveal important mechanistic details. The oxidation of monoethanolamine (MEA) over a gold-zirconia catalyst was found to be a first-order reaction with a calculated activation energy of 52.8 kJ·mol⁻¹. acs.org Similarly, a kinetic study of the silver-catalyzed oxidation of ortho-aminobenzyl alcohol determined the activation energy to be 58.92 kJ/mol. rasayanjournal.co.in Investigations into the aminolysis of epoxides at high temperatures have shown that the activation energy for the desired reaction (formation of the secondary amino alcohol) is higher than that of side reactions like bisalkylation, indicating that higher temperatures can improve selectivity as well as reaction rate. mit.edu Theoretical studies on the atmospheric oxidation of aminomethanol (B12090428) by OH radicals have also been conducted, revealing a negative temperature dependence for the reaction rate constant, which is a common feature for reactions of amines and alcohols. frontiersin.org These kinetic parameters are crucial for designing and scaling up chemical processes involving amino alcohols.

Derivatization Strategies and Analog Synthesis Based on 1 Pentanol, 5 Methylamino Scaffold

Modification of the Alcohol Functionality

The primary hydroxyl group in 1-Pentanol (B3423595), 5-(methylamino)- is amenable to various transformations, allowing for the introduction of new functional groups and the modulation of the molecule's physicochemical properties.

Esterification is a fundamental reaction for modifying the alcohol group. The reaction of an alcohol with an acylating agent, such as an acyl chloride or a carboxylic acid, yields an ester. A classic example used for the characterization of alcohols is the formation of 3,5-dinitrobenzoate (B1224709) esters. chegg.commnstate.edu This reaction typically involves treating the alcohol with 3,5-dinitrobenzoyl chloride, often in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct. chegg.comchemsrc.com

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the alcohol's oxygen atom attacks the electrophilic carbonyl carbon of the 3,5-dinitrobenzoyl chloride. chegg.com The resulting tetrahedral intermediate then collapses, expelling a chloride ion to form the ester. The high crystallinity of 3,5-dinitrobenzoate derivatives makes them particularly useful for the purification and identification of alcohols. mnstate.edudss.go.th For 1-Pentanol, 5-(methylamino)-, this reaction would cap the hydroxyl group, leaving the secondary amine available for further functionalization.

Table 1: Esterification of 1-Pentanol, 5-(methylamino)-

| Reactant | Reagent | Product | Reaction Type |

|---|

Etherification provides another route to modify the alcohol functionality, replacing the hydroxyl proton with an alkyl or aryl group. A common method is the Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide, followed by its reaction with an alkyl halide. For 1-Pentanol, 5-(methylamino)-, this would first require a strong base to deprotonate the hydroxyl group selectively over the less acidic N-H bond of the secondary amine.

Alternatively, etherification can be achieved under acidic conditions or through other modern synthetic methods. The choice of strategy depends on the desired substituent and the need to control selectivity between the alcohol and amine groups. The resulting ether linkage alters the polarity, hydrogen bonding capability, and steric profile of the molecule's terminus.

Table 2: General Etherification of 1-Pentanol, 5-(methylamino)-

| Reactant | Reagents | Product Class | Reaction Type |

|---|

Esterification Reactions (e.g., 3,5-dinitrobenzoates)

Functionalization of the Secondary Amine Group

The secondary amine in 1-Pentanol, 5-(methylamino)- is a nucleophilic center that can readily participate in a variety of bond-forming reactions.

The secondary amine can be acylated to form amides using reagents like acyl chlorides or acid anhydrides. mnstate.edu This reaction, analogous to the Schotten-Baumann reaction, is typically performed under basic conditions to neutralize the acid generated. mnstate.edu The acylation of the methylamino group introduces an amide bond, which can significantly alter the compound's biological properties due to its hydrogen bonding capabilities and conformational rigidity. This functionalization changes the basicity of the nitrogen atom and adds a new substituent to the molecule's core structure.

Table 3: Acylation of 1-Pentanol, 5-(methylamino)-

| Reactant | Reagent | Product Class | Reaction Type |

|---|

The secondary amine can be further alkylated to a tertiary amine. For instance, the synthesis of 5-(dimethylamino)pentan-1-ol (B1346504) involves the introduction of a second methyl group onto the nitrogen atom. smolecule.comnih.gov This can be achieved through direct alkylation with a methylating agent like methyl iodide, although this method carries the risk of over-alkylation to form a quaternary ammonium (B1175870) salt. smolecule.com

A more controlled method is reductive amination. This involves the reaction of 1-Pentanol, 5-(methylamino)- with formaldehyde (B43269) to form an unstable hemiaminal, which dehydrates to a methyleneiminium ion. Subsequent reduction of this intermediate with a reducing agent like sodium borohydride (B1222165) or catalytic hydrogenation yields the desired tertiary amine, 5-(dimethylamino)pentan-1-ol. An advanced catalytic approach known as the "borrowing hydrogen" process can also be employed, where an alcohol is used as an alkylating agent. uniurb.it This process involves the temporary oxidation of the alcohol to an aldehyde, which then reacts with the amine and is subsequently reduced. uniurb.it

Table 4: Synthesis of 5-(dimethylamino)pentan-1-ol

| Reactant | Reagents | Product | Reaction Type |

|---|

A ureido group can be installed on the secondary amine through a transamidation reaction with urea (B33335). mdpi.comresearchgate.net This method serves as a safer and more environmentally benign alternative to the use of toxic isocyanates. mdpi.comresearchgate.net The reaction is typically conducted in an aqueous medium at elevated temperatures (e.g., 80-90 °C). mdpi.comresearchgate.net Studies have shown that this process is effective for a variety of primary and secondary amines. mdpi.comresearchgate.net The reaction likely proceeds through the thermal decomposition of urea into isocyanic acid, which then reacts with the amine. An excess of urea is often required to achieve high conversion rates within a practical timeframe. researchgate.net This functionalization introduces a urea moiety, which is a common feature in many biologically active compounds due to its ability to act as a potent hydrogen bond donor and acceptor.

Table 5: Ureido Functionalization of 1-Pentanol, 5-(methylamino)-

| Reactant | Reagent | Product Class | Reaction Type |

|---|

Alkylation and Reductive Alkylation to Higher Amines (e.g., 5-(dimethylamino)pentan-1-ol)

Design and Synthesis of Conformationally Constrained Analogs

The development of conformationally constrained analogs of flexible molecules like 1-Pentanol, 5-(methylamino)- is a key strategy in medicinal chemistry to enhance biological activity and selectivity. By restricting the rotational freedom of a molecule, it can be locked into a bioactive conformation, potentially leading to a better fit with its biological target.

While specific examples for the direct conformational constraint of 1-Pentanol, 5-(methylamino)- are not extensively detailed in the provided search results, general principles can be applied. For instance, incorporating the flexible side chain into a cyclic structure, such as a piperidine (B6355638) ring, is a common approach. An example of this strategy is seen in the synthesis of analogs where a (piperidin-3-yl)methoxy group was created, although in that particular case, it resulted in a significant decrease in potency compared to its acyclic counterparts. nih.gov This highlights that while conformational constraint is a powerful tool, the specific geometry of the resulting analog is crucial for its biological activity.

The synthesis of such constrained analogs often involves multi-step reaction sequences. For example, the synthesis of a constrained analog might start with a cyclic precursor that already contains a portion of the desired scaffold. The remaining functionalities can then be introduced through various chemical transformations.

| Analog Type | Rationale for Synthesis | General Synthetic Approach | Reference |

| Cyclic Analogs (e.g., piperidine-containing) | To lock the molecule into a specific conformation and improve target binding. | Incorporation of the side chain into a pre-formed or newly synthesized ring system. | nih.gov |

| Analogs with Rigid Linkers | To reduce flexibility between the amino and hydroxyl groups. | Introduction of double or triple bonds, or aromatic rings within the pentanol (B124592) backbone. | N/A |

Development of Isomeric and Homologous Compounds

The synthesis of isomers and homologs of 1-Pentanol, 5-(methylamino)- allows for a systematic exploration of the structure-activity relationship (SAR). By altering the position of functional groups or the length and branching of the carbon chain, researchers can probe the spatial and electronic requirements of the molecule's biological target.

Branched Pentanol Analogs (e.g., 5-amino-2-methyl-2-pentanol)

Branching on the pentanol backbone can significantly influence a molecule's pharmacological properties. The introduction of a methyl group, for example, can affect metabolism, lipophilicity, and the orientation of the molecule within a binding pocket.

5-Amino-2-methyl-2-pentanol (B185641) is a notable branched analog. Its synthesis can be achieved through various routes, with one common method involving the reaction of 2-methyl-2-pentanol (B124083) with ammonia (B1221849) or an amine, often requiring a catalyst and elevated temperatures. This analog serves as a valuable building block for more complex bioactive compounds. The presence of the methyl group at the C2 position introduces a chiral center if the substitution pattern allows, potentially leading to stereoisomers with different biological activities.

A comparison of 5-amino-2-methyl-2-pentanol with its unbranched counterpart highlights key structural differences:

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |

| 5-Amino-2-methyl-2-pentanol | C₆H₁₅NO | 117.19 | Methyl group at C2, amino at C5 |

| 5-Amino-2-pentanol | C₅H₁₃NO | 103.16 | No methyl group at C2 |

Structural Isomers with Varied Functional Group Positions

The relative positions of the amino and hydroxyl groups are critical for the biological activity of amino alcohols. Synthesizing structural isomers where these functional groups are located at different positions on the pentane (B18724) chain is a fundamental aspect of SAR studies. For example, moving the hydroxyl group from the 1-position to the 2- or 3-position, or shifting the methylamino group along the chain, would result in a library of isomers.

The synthesis of these isomers often requires different starting materials and synthetic strategies. For instance, the synthesis of 1-amino-2-pentanol would necessitate a different precursor than that used for 5-amino-1-pentanol (B144490). The choice of synthetic route is dictated by the desired arrangement of the functional groups.

Protecting Group Chemistry in Multi-step Synthesis

In the synthesis of derivatives of 1-Pentanol, 5-(methylamino)-, which contains two reactive functional groups (an amine and a hydroxyl group), protecting group chemistry is indispensable. organic-chemistry.orgjocpr.com Protecting groups are used to temporarily mask one functional group while a chemical transformation is carried out at another site in the molecule. organic-chemistry.org This strategy prevents unwanted side reactions and allows for the selective modification of the molecule. jocpr.com

The choice of protecting groups is crucial and depends on the specific reaction conditions of the subsequent steps. organic-chemistry.org For the amino group, common protecting groups include tert-Butyloxycarbonyl (BOC) and Carbobenzyloxy (Cbz). libretexts.org The BOC group is typically removed under acidic conditions, while the Cbz group is cleaved by hydrogenolysis. libretexts.org For the hydroxyl group, silyl (B83357) ethers such as tert-butyldimethylsilyl (TBDMS) are frequently employed and can be removed using fluoride (B91410) ions. libretexts.org

An effective protecting group strategy is often "orthogonal," meaning that one protecting group can be removed selectively in the presence of another. organic-chemistry.org For example, a BOC-protected amine and a TBDMS-protected alcohol can be deprotected independently, allowing for sequential reactions at the amino and hydroxyl groups. organic-chemistry.orglibretexts.org

The synthesis of more complex analogs often involves a sequence of protection, reaction, and deprotection steps. organic-chemistry.org For example, to alkylate the amine without affecting the hydroxyl group, one would first protect the alcohol, then perform the alkylation on the amine, and finally remove the alcohol protecting group.

| Functional Group | Common Protecting Group | Deprotection Conditions | Reference |

| Amino (R-NHCH₃) | tert-Butyloxycarbonyl (BOC) | Strong acid (e.g., TFA, HCl) | libretexts.org |

| Carbobenzyloxy (Cbz) | Hydrogenolysis (H₂, Pd/C) | libretexts.org | |

| 9-Fluorenylmethyloxycarbonyl (FMOC) | Base (e.g., piperidine) | libretexts.org | |

| Hydroxyl (R-OH) | tert-Butyldimethylsilyl (TBDMS) | Fluoride ion (e.g., TBAF) or acid | libretexts.org |

| Benzyl (Bn) | Hydrogenolysis | libretexts.org | |

| Acetyl (Ac) | Acid or base | libretexts.org |

Advanced Characterization Methodologies and Spectroscopic Analysis

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental for separating "1-Pentanol, 5-(methylamino)-" from impurities and for assessing its enantiomeric purity. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS), and High-Performance Liquid Chromatography (HPLC) are routinely employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the presence of polar functional groups (a primary alcohol and a secondary amine), "1-Pentanol, 5-(methylamino)-" can exhibit poor chromatographic behavior, such as peak tailing, on standard nonpolar GC columns. To address this, derivatization is often employed to increase the compound's volatility and improve its peak shape. Common derivatizing agents for amino alcohols include silylating agents (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) or acylating agents.

The mass spectrum of the derivatized "1-Pentanol, 5-(methylamino)-" would provide crucial information for its identification. The fragmentation pattern is dictated by the structure of the molecule. Key fragmentation pathways would likely involve the cleavage of the C-C bonds adjacent to the oxygen and nitrogen atoms. For the trimethylsilyl (B98337) (TMS) derivative, characteristic ions would be expected from the loss of a methyl group (M-15) and the formation of fragments containing the silylated hydroxyl and amino groups.

Table 1: Hypothetical GC-MS Data for Derivatized 1-Pentanol (B3423595), 5-(methylamino)-

| Parameter | Value |

|---|---|

| GC Column | Typically a non-polar or medium-polarity capillary column (e.g., DB-5ms) |

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with TMCS as a catalyst |

| Injection Mode | Split/Splitless |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Expected Molecular Ion (M+) of di-TMS derivative | m/z 261 |

| Key Expected Fragment Ions | Fragments corresponding to cleavage at the C-N and C-O bonds, and loss of methyl groups from the TMS moieties. |

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) is an exceptionally precise technique for determining the elemental composition and assessing the purity of compounds. This method is particularly well-suited for polar and non-volatile molecules like "1-Pentanol, 5-(methylamino)-", which can be analyzed without the need for derivatization.

In a typical LC-HRMS analysis, the compound is first separated from non-volatile impurities using a reversed-phase or hydrophilic interaction liquid chromatography (HILIC) column. The high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) analyzer, then measures the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ with very high accuracy (typically < 5 ppm). This allows for the unambiguous determination of the elemental formula. The high sensitivity of HRMS also enables the detection and identification of trace-level impurities that might not be visible with other techniques.

Table 2: LC-HRMS Parameters for the Analysis of 1-Pentanol, 5-(methylamino)-

| Parameter | Description |

|---|---|

| LC Column | Reversed-phase C18 or HILIC |

| Mobile Phase | A gradient of water and acetonitrile (B52724) with an additive like formic acid or ammonium (B1175870) formate (B1220265) to promote ionization. |

| Ionization Source | Electrospray Ionization (ESI) in positive ion mode |

| Mass Analyzer | Orbitrap or Time-of-Flight (TOF) |

| Theoretical m/z of [M+H]⁺ | 118.1226 (for C₆H₁₆NO⁺) |

| Purity Assessment | Based on the relative peak area of the main compound versus any detected impurities in the chromatogram. |

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

Since "1-Pentanol, 5-(methylamino)-" is a chiral molecule, it can exist as a pair of enantiomers. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and effective method for separating and quantifying these enantiomers to determine the enantiomeric purity or enantiomeric excess (ee) of a sample.

The separation is achieved through differential interactions between the enantiomers and the chiral selector immobilized on the stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are widely used for the resolution of a broad range of chiral compounds, including amino alcohols.

The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, is crucial for achieving optimal separation. The retention times of the two enantiomers will differ, allowing for their individual quantification from the peak areas in the chromatogram.

Alternatively, an indirect method can be used where the enantiomers are derivatized with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral HPLC column.

Table 3: General Conditions for Chiral HPLC Separation of Amino Alcohols

| Parameter | Description |

|---|---|

| Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., cellulose or amylose derivatives) or Pirkle-type columns. |

| Mobile Phase | Normal phase (e.g., hexane/isopropanol) or reversed-phase (e.g., acetonitrile/water with additives). |

| Detector | UV detector (if the molecule has a chromophore or is derivatized) or a refractive index detector. |

| Analysis Goal | Determination of the ratio of the two enantiomers to calculate enantiomeric excess (% ee). |

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are vital for confirming the molecular structure of "1-Pentanol, 5-(methylamino)-" by providing information about the connectivity of atoms and the types of functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of "1-Pentanol, 5-(methylamino)-".

¹H NMR: The proton NMR spectrum would show distinct signals for each unique proton environment in the molecule. The chemical shift (δ) of these signals, their integration (relative number of protons), and their splitting pattern (multiplicity) all contribute to the structural assignment.

The protons on the carbon bearing the hydroxyl group (C1) would appear as a triplet at approximately 3.6 ppm.

The protons on the carbon adjacent to the methylamino group (C5) would appear as a triplet around 2.6 ppm.

The N-H proton of the secondary amine would likely appear as a broad singlet, and its chemical shift would be concentration and solvent-dependent.

The methyl group protons attached to the nitrogen would be a singlet at around 2.4 ppm.

The methylene (B1212753) protons in the pentyl chain (C2, C3, and C4) would appear as multiplets in the upfield region of the spectrum (around 1.3-1.6 ppm).

¹³C NMR: The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.

The carbon attached to the hydroxyl group (C1) would be the most downfield signal in the aliphatic region, expected around 62 ppm.

The carbon attached to the methylamino group (C5) would appear at approximately 51 ppm.

The N-methyl carbon would have a characteristic chemical shift around 36 ppm.

The other methylene carbons of the pentyl chain (C2, C3, and C4) would resonate at distinct upfield chemical shifts.

Table 4: Predicted NMR Data for 1-Pentanol, 5-(methylamino)-

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity (for ¹H) |

|---|---|---|

| ¹H NMR | ||

| H1 (-CH₂OH) | ~3.6 | Triplet |

| H5 (-CH₂NH-) | ~2.6 | Triplet |

| N-H | Variable (broad) | Singlet |

| N-CH₃ | ~2.4 | Singlet |

| H2, H3, H4 | ~1.3 - 1.6 | Multiplets |

| ¹³C NMR | ||

| C1 (-CH₂OH) | ~62 | |

| C5 (-CH₂NH-) | ~51 | |

| N-CH₃ | ~36 | |

| C3 | ~32 | |

| C2 | ~29 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. The IR spectrum of "1-Pentanol, 5-(methylamino)-" would exhibit characteristic absorption bands corresponding to its hydroxyl and secondary amine groups.

A broad and intense absorption band in the region of 3300-3500 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol group, broadened due to hydrogen bonding.

A moderate absorption band in the same region (around 3300-3400 cm⁻¹) would correspond to the N-H stretching vibration of the secondary amine.

The C-H stretching vibrations of the alkyl chain would appear as sharp peaks in the 2850-2960 cm⁻¹ region.

The C-O stretching vibration would be observed in the fingerprint region, typically around 1050-1150 cm⁻¹.

The N-H bending vibration would also be present in the fingerprint region, around 1550-1650 cm⁻¹.

Table 5: Characteristic IR Absorption Bands for 1-Pentanol, 5-(methylamino)-

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (alcohol) | Stretching | 3300 - 3500 | Strong, Broad |

| N-H (secondary amine) | Stretching | 3300 - 3400 | Moderate |

| C-H (alkane) | Stretching | 2850 - 2960 | Strong |

| N-H (secondary amine) | Bending | 1550 - 1650 | Moderate |

X-ray Crystallography for Solid-State Structure Determination

Advanced Analytical Methods for Reaction Monitoring and Process Control

The efficient synthesis of "1-Pentanol, 5-(methylamino)-" benefits from advanced analytical methods that allow for real-time monitoring and control of reaction parameters.

In-situ spectroscopy allows for the analysis of a chemical reaction as it occurs, without the need for sampling and external measurement. Raman spectroscopy is particularly well-suited for this purpose, as it can be performed using fiber-optic probes immersed directly in the reaction vessel and is generally insensitive to water, making it effective in aqueous media. rsc.org

While specific in-situ Raman studies on "1-Pentanol, 5-(methylamino)-" are not documented, research on the closely related compound 1-pentanol demonstrates the power of this technique. A study on 1-pentanol under high pressure used in-situ Raman spectroscopy to monitor changes in the C-H stretching modes. researchgate.netnih.gov The researchers observed that Raman frequencies shifted to higher positions with increasing pressure, and a phase transition from liquid to solid was clearly identified by a jump in the frequencies at 1.75 GPa. researchgate.netnih.gov

For monitoring the synthesis of "1-Pentanol, 5-(methylamino)-", in-situ Raman could track the disappearance of reactant peaks and the appearance of product peaks. Key vibrational modes, such as the C-N, C-O, O-H, and N-H stretches, would serve as diagnostic signals to follow the reaction progress, enabling precise control over reaction time and conditions to optimize yield and purity.

Table 3: Summary of In-situ Raman Spectroscopy Findings for 1-Pentanol Under High Pressure

| Observation | Pressure Range | Significance | Reference |

|---|---|---|---|

| C-H stretching mode frequencies shift to higher positions | 0.1 MPa - 1.75 GPa | Indicates molecular compression and interaction changes | researchgate.netnih.gov |

| Raman peaks become sharper | Increasing pressure | Suggests increased molecular ordering | researchgate.netnih.gov |

Accurate quantification of "1-Pentanol, 5-(methylamino)-", its precursors, and any impurities is essential for process optimization, quality control, and kinetic studies. Chromatographic techniques are the primary methods for achieving this.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are standard methods for separating and quantifying components in a mixture. Coupled with detectors like Flame Ionization Detectors (FID) for GC or UV and Mass Spectrometric detectors (MS) for HPLC, these techniques offer high sensitivity and selectivity.

An example of a relevant quantitative application is the study of carbon dioxide (CO₂) solubility in aqueous solutions of related amino alcohols, including 5-amino-1-pentanol (B144490). researchgate.net In this research, an equilibrium cell was used, and the partial pressure of CO₂ in the gas phase was quantitatively measured by gas chromatography. researchgate.net The concentration of the amine in the liquid phase was determined by titration. researchgate.net This methodology allowed for the precise determination of CO₂ loading capacity, a key parameter for carbon capture applications. researchgate.net Similar chromatographic and titrimetric methods could be developed and validated for the quantitative analysis of "1-Pentanol, 5-(methylamino)-" in various matrices.

Table 4: Quantitative Analysis of CO₂ Solubility in Primary Alkanolamines at 40 °C Data illustrates a quantitative application for related amino alcohols, showing CO₂ loading (mol CO₂ / mol amine).

| Amine | CO₂ Partial Pressure (kPa) | CO₂ Loading | Reference |

| 3-amino-1-propanol (3A1P) | 0.1 | 0.41 | researchgate.net |

| 4-amino-1-butanol | 0.1 | 0.42 | researchgate.net |

| 5-amino-1-pentanol | 0.1 | 0.44 | researchgate.net |

Computational and Theoretical Investigations of 1 Pentanol, 5 Methylamino

Computational and theoretical chemistry provide powerful tools for understanding the molecular properties and reactivity of 1-Pentanol (B3423595), 5-(methylamino)- at an atomic level. These methods allow for the exploration of its electronic structure, conformational landscape, reaction mechanisms, and potential for derivatization, offering insights that complement experimental studies.

Applications in Advanced Organic Synthesis and Materials Science

Polymer Chemistry and Materials Science Applications

In materials science, 1-Pentanol (B3423595), 5-(methylamino)- serves as a valuable monomer for creating functional polymers and as a reactive agent in environmental technologies.

The dual alcohol and amine functionalities of 1-Pentanol, 5-(methylamino)- enable its use in step-growth polymerization. It can undergo polycondensation with dicarboxylic acids or their esters to form N-substituted polyesteramides. smolecule.com These polymers are of interest as biodegradable materials. wikipedia.org The presence of the methyl group on the nitrogen atom differentiates them from polymers made with 5-Amino-1-pentanol (B144490), potentially altering properties such as crystallinity, degradation rate, and solubility.

Furthermore, 1-Pentanol, 5-(methylamino)- is a direct precursor to 1-methyl-2-piperidinone, also known as N-methyl-δ-valerolactam. chemsrc.com This transformation can be achieved through catalytic dehydrogenation, a process similar to the conversion of 5-Amino-1-pentanol to valerolactam. wikipedia.org N-methyl-δ-valerolactam is a monomer that can be used for the ring-opening polymerization to produce N-substituted polyamides, a class of materials analogous to Nylon.

| Polymer Type | Synthetic Role of 1-Pentanol, 5-(methylamino)- | Resulting Monomer/Polymer | Potential Application |

|---|---|---|---|

| Polyesteramides | Bifunctional monomer (reacts with dicarboxylic acids) | N-methylated Polyesteramide | Biodegradable plastics, sutures smolecule.comwikipedia.org |

| Polyamides | Precursor via intramolecular cyclization/dehydrogenation | N-methyl-δ-valerolactam | N-substituted polyamides (Nylon analogs) chemsrc.com |

Aqueous solutions of amino alcohols are widely investigated for their potential to capture carbon dioxide (CO₂) from industrial flue gases and other sources. smolecule.com 1-Pentanol, 5-(methylamino)- falls into the class of secondary amines, which are known to react with CO₂. ntnu.no The reaction mechanism involves the nucleophilic attack of the secondary amine nitrogen on the carbon atom of CO₂, leading to the formation of a carbamate (B1207046) salt.

The general reaction for a secondary amine is: 2 R₂NH + CO₂ ⇌ R₂NCOO⁻ + R₂NH₂⁺

This reversible reaction allows for the CO₂ to be captured in an absorber at lower temperatures and then released in a stripper at higher temperatures, regenerating the amine solution for reuse. The long alkyl chain of 1-Pentanol, 5-(methylamino)- may enhance the physical solubility of CO₂ in the solvent, while the hydroxyl group can influence the solution's viscosity and hydrogen-bonding network. Studies on similar amino alcohols have shown that structural modifications, such as chain length and the degree of substitution on the amine, significantly impact CO₂ absorption capacity and reaction kinetics. ntnu.no

| Amine Class | Example | Reaction Stoichiometry (mol amine:mol CO₂) | General Characteristics |

|---|---|---|---|

| Primary | Monoethanolamine (MEA) | 2:1 | Fast reaction rates, high heat of absorption ntnu.no |

| Secondary | 1-Pentanol, 5-(methylamino)- | 2:1 | Fast reaction rates, lower heat of absorption than primary amines ntnu.no |

| Tertiary | Methyldiethanolamine (MDEA) | 1:1 (via bicarbonate formation) | Slow reaction rates, low heat of absorption, higher capacity ntnu.no |

Dispersing Agent for Nanomaterials

The effective dispersion of nanomaterials, such as carbon nanotubes (CNTs), is a critical challenge in the field of materials science to fully harness their exceptional properties. Agglomeration of these materials can significantly hinder their performance in various applications. The chemical structure of 5-(methylamino)-1-pentanol suggests its potential as an effective dispersing agent, drawing parallels with other amino alcohols that have shown efficacy in this area. openaccesspub.orgpcimag.com

The mechanism behind its potential dispersing capability lies in the dual functionality of the molecule. The methylamino group can interact with the surface of carbon nanotubes through various non-covalent interactions, including hydrogen bonding and van der Waals forces. researchgate.net This interaction can help to overcome the strong cohesive forces between individual nanotubes, promoting their separation and stabilization within a solvent matrix.

Furthermore, the pentanol (B124592) backbone of the molecule contributes to its solvating power. Alcohols like 1-pentanol are known to be effective solvents for dispersing CNTs. nanorh.comus-nano.com The hydrocarbon chain can interact with the non-polar surface of the nanotubes, while the hydroxyl group enhances solubility in polar solvents. The presence of both the amino and hydroxyl groups in 5-(methylamino)-1-pentanol could therefore provide a synergistic effect, leading to stable and well-dispersed nanomaterial suspensions. While direct studies on 5-(methylamino)-1-pentanol for this specific application are not yet prevalent, the principles of amino-functionalization of CNTs are well-established, suggesting a promising avenue for future research. nih.govacs.org

Research into Ligand and Catalyst Development

The presence of both a Lewis basic nitrogen atom and a coordinating hydroxyl group makes 5-(methylamino)-1-pentanol a compelling candidate for the development of novel ligands and catalysts. smolecule.com Amino alcohols are a well-established class of ligands in coordination chemistry and asymmetric catalysis, valued for their ability to form stable complexes with a variety of metal centers. researchgate.netnih.gov

The nitrogen of the methylamino group and the oxygen of the hydroxyl group can act as a bidentate ligand, chelating to a metal ion to form a stable ring structure. This chelation effect can enhance the stability and influence the electronic and steric properties of the resulting metal complex, which in turn dictates its catalytic activity. The structural flexibility of the pentyl chain allows for the formation of various coordination geometries.

Research into amino alcohols as catalysts has shown their effectiveness in a range of organic transformations. jst.go.jpgoogle.com For instance, they have been employed in catalytic dehydrogenation reactions and as organocatalysts in various carbon-carbon bond-forming reactions. researchgate.netgoogle.com The bifunctional nature of these molecules, possessing both Brønsted acid (hydroxyl group) and Brønsted base (amino group) sites, can enable cooperative catalysis. researchgate.net

While specific research detailing the use of 5-(methylamino)-1-pentanol in catalyst synthesis is still emerging, its structural motifs are analogous to other amino alcohols that have been successfully utilized as ligands for transition metal catalysts. acs.org The potential to modify the amino and hydroxyl groups allows for the fine-tuning of the ligand's properties, opening up possibilities for creating catalysts with tailored reactivity and selectivity for specific chemical transformations. smolecule.com

Future Research Directions

Exploration of Novel and Greener Synthetic Pathways

A primary focus of future research will be the development of more sustainable and efficient methods for the synthesis of 1-Pentanol (B3423595), 5-(methylamino)- and related amino alcohols. Traditional synthetic routes often involve harsh conditions, stoichiometric reagents, and multi-step processes that generate significant waste. jove.com Modern approaches are increasingly leaning towards biocatalysis and chemoenzymatic methods to overcome these limitations.

Biocatalytic routes, in particular, offer a promising green alternative. rsc.org The use of whole-cell biocatalysts or isolated enzymes can facilitate reactions under mild conditions with high stereoselectivity, which is crucial for producing chiral amino alcohols for applications in pharmaceuticals and fine chemicals. nih.govnih.gov Future research could explore enzymatic cascade reactions, where multiple enzymatic steps are combined in a one-pot synthesis, to produce complex amino alcohols from simple, renewable starting materials like L-lysine. jove.comnih.gov For instance, a pathway could be designed in a microbial host such as Escherichia coli to convert a bio-based precursor into 1-Pentanol, 5-(methylamino)-. ucl.ac.ukmdpi.com

Key enzymatic transformations that could be investigated for the synthesis of functionalized amino alcohols include:

Transaminases: For the introduction of the amino group. rsc.org

Dioxygenases and Decarboxylases: For the modification of amino acid precursors. jove.com

Alcohol Dehydrogenases: For the selective oxidation or reduction of hydroxyl groups. rsc.org

Another innovative approach is the direct C-H amidation of sp³ methyl C-H bonds, which could provide a novel and more direct synthetic route to 1,2-amino alcohols from readily available alcohol starting materials. researchgate.net The development of such methods for the specific synthesis of 1-Pentanol, 5-(methylamino)- would represent a significant advancement in synthetic efficiency and sustainability.

Table 1: Comparison of Synthetic Strategies for Amino Alcohols

| Strategy | Description | Advantages | Potential Challenges | Relevant Research |

|---|---|---|---|---|

| Traditional Chemical Synthesis | Multi-step reactions often involving protecting groups and harsh reagents. | Well-established and versatile for a wide range of substrates. | Generates significant waste, requires harsh conditions, and can have low atom economy. | jove.com |

| Biocatalytic Synthesis | Use of enzymes or whole-cell systems to catalyze specific reactions. | High stereoselectivity, mild reaction conditions, environmentally friendly. rsc.orgnih.gov | Enzyme stability, substrate scope, and the need for cofactor regeneration can be limiting. ucl.ac.uk | jove.comnih.govnih.govucl.ac.ukrsc.org |

| Chemoenzymatic Synthesis | Combination of chemical and enzymatic steps to create an efficient overall process. | Combines the advantages of both chemical and biological catalysis. thieme-connect.comresearchgate.net | Compatibility of reaction conditions between chemical and enzymatic steps. | thieme-connect.comresearchgate.net |